Ethyl 2-methyloctanoate
Overview
Description
Ethyl 2-methyloctanoate is an organic compound with the molecular formula C11H22O2. It is an ester derived from octanoic acid and ethanol. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry .
Mechanism of Action
Target of Action
Ethyl 2-methyloctanoate is a chemical compound with the formula C11H22O2
Biochemical Pathways
As a chemical compound, it may participate in various chemical reactions, but its role in biological pathways needs further investigation .
Pharmacokinetics
Its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters are yet to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and presence of other chemicals can affect the activity and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyloctanoate can be synthesized through the esterification of 2-methyloctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, this compound can be produced using a similar esterification process but with optimized conditions for higher yield and purity. This may involve the use of continuous reactors and more efficient separation techniques to isolate the ester from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyloctanoate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 2-methyloctanoic acid and ethanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: 2-methyloctanoic acid and ethanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Ethyl 2-methyloctanoate has several applications in scientific research:
Chemistry: Used as a reference compound in the study of esterification and hydrolysis reactions.
Biology: Investigated for its role in pheromone signaling in certain insect species.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Comparison with Similar Compounds
Ethyl acetate: Another ester with a fruity odor but derived from acetic acid.
Methyl butyrate: An ester with a similar fruity aroma but derived from butyric acid.
Uniqueness: Ethyl 2-methyloctanoate is unique due to its specific molecular structure, which imparts a distinct fruity odor that is different from other esters. Its longer carbon chain compared to ethyl acetate and methyl butyrate also influences its physical and chemical properties .
Properties
IUPAC Name |
ethyl 2-methyloctanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJHQOXWONBAJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340888 | |
Record name | Ethyl 2-methyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30982-02-6 | |
Record name | Octanoic acid, 2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30982-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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